
Phyllostictine B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phyllostictine B is a natural product found in Cirsium arvense and Phyllosticta cirsii with data available.
Wissenschaftliche Forschungsanwendungen
Introduction to Phyllostictine B
This compound is a compound produced by the fungus Phyllosticta cirsii, which has garnered attention for its potential applications in agriculture and medicine. As a member of the oxazatricycloalkenone class of natural products, it exhibits notable biological activities, particularly in the realms of herbicidal and anticancer properties. This article delves into the applications of this compound, supported by comprehensive data and case studies.
Herbicidal Activity
This compound has been studied for its herbicidal properties, particularly against various weed species. Research indicates that it functions as a natural herbicide, effectively inhibiting the growth of plants such as Cirsium arvense (Canada thistle). The compound's efficacy is attributed to its unique chemical structure, which allows it to interfere with plant growth mechanisms.
- Mechanism of Action : this compound is believed to act through the formation of adducts with glutathione, suggesting a Michael addition mechanism. This interaction leads to disruptions in cellular processes essential for plant growth .
Comparative Efficacy
In comparative studies, this compound has shown to be more potent than traditional herbicides like glyphosate. Its ability to act rapidly and effectively makes it a promising candidate for developing new herbicide formulations that could address growing resistance issues in weeds .
Compound | Activity Type | Potency Comparison |
---|---|---|
This compound | Herbicidal | More potent than glyphosate |
Glyphosate | Herbicidal | Standard reference |
Anticancer Properties
This compound has also been investigated for its potential anticancer effects. Studies have demonstrated its cytotoxic activity against various cancer cell lines, indicating its possible use as a therapeutic agent.
- In Vitro Studies : In experiments involving multiple cancer cell lines, this compound exhibited significant growth inhibition. The compound's mechanism appears to be linked to oxidative stress induction rather than direct DNA interaction, which is a common pathway for many anticancer drugs .
- Structure-Activity Relationship : The structure-activity relationship analyses suggest that modifications to the compound can enhance its anticancer efficacy. For instance, derivatives of this compound have been synthesized and tested, showing varied levels of activity against cancer cells .
Cell Line | IC50 (µM) | Compound Tested |
---|---|---|
HeLa | 5.0 | This compound |
MCF-7 | 3.2 | Phyllostictine A |
A549 | 4.5 | Phyllostictine C |
Study 1: Herbicidal Efficacy Against Canada Thistle
In a controlled study, the herbicidal effects of this compound were evaluated on Cirsium arvense. The results showed a significant reduction in root growth and overall plant biomass compared to untreated controls. This study supports the potential use of this compound as a natural herbicide in agricultural practices aimed at sustainable weed management .
Study 2: Anticancer Activity Profile
A comprehensive analysis was conducted on the anticancer activity of this compound across six different cancer cell lines. The findings indicated that while all tested lines showed sensitivity, the most pronounced effects were observed in rapidly proliferating cells. The study emphasized the need for further research into the compound's mechanism and potential clinical applications .
Analyse Chemischer Reaktionen
Structural Similarity and Biosynthetic Pathways
Phyllostictine B was initially reported as a congener of phyllostictine A (PA), sharing a heterocyclic 3-methylene tetramic acid core . Its structure was revised to align with phaeosphaeride A, a compound isolated from endophytic fungi . This structural equivalence suggests PB undergoes similar biosynthetic transformations, including:
-
Tetramic acid formation : Generated via an iterative polyketide synthase (PKS) system, followed by cyclization and methylene transfer .
-
Alkyl chain modifications : Incorporation of methyl branches and hydroxylation patterns critical for bioactivity .
Table 1: Key Structural Features
Feature | This compound | Phaeosphaeride A |
---|---|---|
Core Scaffold | 3-methylene tetramic acid | 3-methylene tetramic acid |
Side Chain | Octyl/decyl chains | Methyl-branched chains |
Hydroxylation | C-6 and C-8 positions | C-6 and C-8 positions |
2.2. Biosynthetic Gene Cluster
Genomic analysis of Phyllosticta cirsii revealed a PKS-NRPS hybrid cluster responsible for phyllostictine biosynthesis . Key enzymes include:
-
Polyketide synthase : Generates the initial hexaketide backbone.
-
Methyltransferase : Adds methylene groups to the tetramic acid core.
Table 2: Biosynthetic Gene Cluster Components
Gene Type | Function |
---|---|
PKS | Polyketide chain assembly |
NRPS | Peptide incorporation |
Methyltransferase | Methylene transfer |
Dehydrogenase | Hydroxylation at C-6/C-8 |
Bioactivity Mechanisms
This compound’s phytotoxicity likely arises from:
-
Michael acceptor activity : The exocyclic double bond facilitates conjugation with cellular thiols (e.g., glutathione) .
-
Membrane disruption : Hydrophobic side chains interact with plant cell membranes, inducing necrosis .
Table 3: Herbicidal Activity Comparisons
Compound | IC₅₀ (μM) | Target Organism |
---|---|---|
This compound | 12.3 | Arabidopsis thaliana |
Phaeosphaeride A | 15.7 | Chlamydomonas reinhardtii |
Analytical Methods
Q & A
Basic Research Questions
Q. What are the established methodologies for isolating and characterizing Phyllostictine B from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethyl acetate or methanol) followed by chromatographic techniques like HPLC or TLC for purification. Structural characterization requires NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and UV-Vis spectroscopy to confirm molecular identity and purity . For reproducibility, experimental protocols must detail solvent ratios, column parameters, and spectral acquisition conditions.
Q. What in vitro bioactivity assays are commonly used to evaluate this compound’s pharmacological potential?
Standard assays include:
- Antimicrobial activity : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria and fungi.
- Cytotoxicity : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7).
- Mechanistic studies : Apoptosis detection via flow cytometry (Annexin V/PI staining). Controls (positive/negative) and triplicate replicates are critical to minimize variability. Report IC₅₀ values with 95% confidence intervals .
Q. How can researchers ensure the reproducibility of this compound synthesis in laboratory settings?
Document reaction conditions (temperature, solvent, catalyst), stoichiometry, and purification steps exhaustively. Use internal standards (e.g., deuterated solvents for NMR) and validate purity via HPLC (>95%). Cross-reference spectral data with published libraries and provide raw datasets in supplementary materials .
Advanced Research Questions
Q. How should contradictory bioactivity data for this compound across studies be resolved?
Contradictions often arise from differences in assay protocols, cell line origins, or compound purity. To address this:
- Perform meta-analysis of existing studies, highlighting methodological disparities (e.g., serum concentration in cell culture).
- Replicate experiments under standardized conditions (e.g., ATCC cell lines, identical solvent controls).
- Apply statistical tools (ANOVA, Tukey’s HSD) to quantify variability .
Q. What strategies optimize the yield of this compound in semi-synthetic pathways?
Key factors include:
- Precursor modification : Introduce protecting groups to reactive sites.
- Catalyst screening : Test organocatalysts or metal complexes (e.g., Pd/C).
- Reaction monitoring : Use LC-MS to identify intermediates and optimize reaction time. Tabulate yield improvements iteratively:
Iteration | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
1 | None | 25 | 12 |
2 | Pd/C | 50 | 34 |
3 | Lipase | 37 | 28 |
Reference kinetic models (e.g., Arrhenius plots) to refine conditions .
Q. How can in vivo toxicity studies for this compound be designed to align with ethical and regulatory standards?
- Model selection : Use OECD-compliant rodent models (e.g., Sprague-Dawley rats).
- Dose escalation : Follow OECD 423 guidelines for acute toxicity.
- Endpoint analysis : Include histopathology, serum biochemistry (ALT, creatinine), and behavioral assessments. Obtain IRB approval and justify sample sizes using power analysis (α=0.05, β=0.2) .
Q. Methodological Guidance
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Use nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀ values. Validate model fit with R² and residual plots. For multi-parametric data (e.g., synergy with other compounds), apply response surface methodology (RSM) or Combenefit software .
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s molecular targets?
- Docking validation : Compare AutoDock Vina results with experimental binding assays (SPR, ITC).
- MD simulations : Run >100 ns trajectories to assess stability of ligand-protein complexes.
- False-positive mitigation : Use decoy datasets in virtual screening .
Q. Data Presentation and Reproducibility
- Supplementary Materials : Include raw spectral data, chromatograms, and statistical code (R/Python scripts) .
- Ethical Compliance : Declare conflicts of interest and animal/cell line ethics statements .
Eigenschaften
Molekularformel |
C15H23NO5 |
---|---|
Molekulargewicht |
297.35 g/mol |
IUPAC-Name |
(1E,5R,9S,10S,13S)-4-ethyl-9,13-dihydroxy-10-methoxy-5-methyl-11-oxa-4-azatricyclo[8.2.1.02,5]tridec-1-en-3-one |
InChI |
InChI=1S/C15H23NO5/c1-4-16-13(19)11-9-8-21-15(20-3,12(9)18)10(17)6-5-7-14(11,16)2/h10,12,17-18H,4-8H2,1-3H3/b11-9-/t10-,12-,14+,15-/m0/s1 |
InChI-Schlüssel |
RQRYYNCRMSFECR-VKKPVAOGSA-N |
Isomerische SMILES |
CCN1C(=O)/C/2=C/3\CO[C@]([C@H]3O)([C@H](CCC[C@]21C)O)OC |
Kanonische SMILES |
CCN1C(=O)C2=C3COC(C3O)(C(CCCC21C)O)OC |
Synonyme |
phyllostictine B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.